Gamma1-MSH

説明

特性

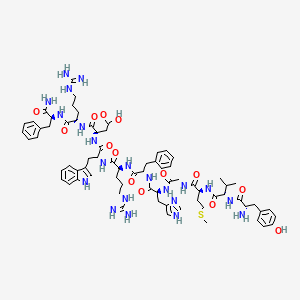

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H97N21O14S/c1-40(2)60(93-62(99)48(73)30-43-22-24-46(94)25-23-43)70(107)88-52(26-29-108-3)63(100)83-38-58(95)85-56(34-45-37-79-39-84-45)68(105)90-54(32-42-16-8-5-9-17-42)66(103)86-51(21-13-28-81-72(77)78)65(102)91-55(33-44-36-82-49-19-11-10-18-47(44)49)67(104)92-57(35-59(96)97)69(106)87-50(20-12-27-80-71(75)76)64(101)89-53(61(74)98)31-41-14-6-4-7-15-41/h4-11,14-19,22-25,36-37,39-40,48,50-57,60,82,94H,12-13,20-21,26-35,38,73H2,1-3H3,(H2,74,98)(H,79,84)(H,83,100)(H,85,95)(H,86,103)(H,87,106)(H,88,107)(H,89,101)(H,90,105)(H,91,102)(H,92,104)(H,93,99)(H,96,97)(H4,75,76,80)(H4,77,78,81)/t48-,50-,51-,52-,53-,54-,55-,56-,57-,60-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEIICTWQFRIFM-SLNSXFHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)N)NC(=O)C(CC6=CC=C(C=C6)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)NC(=O)[C@H](CC6=CC=C(C=C6)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H97N21O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1512.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Gamma1-MSH mechanism of action in regulating blood pressure

Unraveling the Dual Cardiovascular Modalities of γ1 -Melanocyte-Stimulating Hormone ( γ1 -MSH): Mechanisms, Pathways, and Experimental Validation

Executive Summary

γ1 -Melanocyte-Stimulating Hormone ( γ1 -MSH) is a highly conserved peptide derived from the pro-opiomelanocortin (POMC) precursor. Historically overshadowed by its metabolic counterpart, α -MSH, γ1 -MSH has emerged as a critical, dual-action regulator of cardiovascular hemodynamics and sodium homeostasis. As a Senior Application Scientist, I have structured this whitepaper to dissect the paradoxical nature of γ1 -MSH: its peripheral role as a potent natriuretic agent that prevents salt-sensitive hypertension, and its central role as a sympathetic stimulator that acutely raises blood pressure.

This guide provides researchers and drug development professionals with the mechanistic logic, quantitative baselines, and self-validating experimental protocols required to successfully interrogate the γ1 -MSH axis in preclinical models.

Molecular Architecture and the POMC Precursor

γ1 -MSH is synthesized in the pituitary gland through the tissue-specific cleavage of POMC by pro-convertases 1 and 2 (PC1 and PC2)[1]. Structure-activity relationship (SAR) studies have definitively shown that the cardiovascular signaling capacity of the γ -MSH family (including γ1 and γ2 ) resides strictly in the core sequence His-Phe-Arg-Trp ( γ -MSH 5-8)[2]. Proper N-terminal and C-terminal elongation around this core dictates the peptide's binding affinity and half-life, making γ1 -MSH a highly specific ligand for its downstream targets[2].

The Peripheral Axis: MC3R-Mediated Natriuresis

The primary physiological function of peripheral γ1 -MSH is the defense against dietary sodium overload. In rodents, a high-sodium diet (HSD) triggers a compensatory upregulation of pituitary POMC mRNA, resulting in a doubling of plasma γ1 -MSH concentrations[3].

Circulating γ1 -MSH binds specifically to the Melanocortin-3 Receptor (MC3R) located on the basolateral membrane of the renal inner medullary collecting duct[1]. Activation of MC3R initiates a cAMP/PKA signaling cascade that directly inhibits tubular sodium reabsorption, promoting natriuresis and normalizing blood pressure[1]. Genetic disruption of either the PC2 enzyme (preventing γ1 -MSH synthesis) or the MC3R receptor results in severe salt-sensitive hypertension[3].

Renal MC3R-mediated natriuretic pathway of γ1-MSH in response to high sodium diet.

The Central Axis: Sympathetic Outflow and Pressor Response

In stark contrast to its peripheral BP-lowering effects, central administration (intracerebroventricular, ICV) or high-dose intravenous (IV) boluses of γ1 -MSH provoke a potent, dose-dependent pressor response, elevating both Mean Arterial Pressure (MAP) and Heart Rate (HR)[4]. Furthermore, chronic transgenic overexpression of γ -MSH elevates baseline systolic blood pressure while increasing baroreflex effectiveness to counteract the hypertension[5].

Mechanistic Causality: A common pitfall in melanocortin research is assuming this central pressor effect is mediated by MC3R or MC4R. However, studies utilizing MC3R-/- and MC4R-/- knockout models have proven that the central hypertensinogenic action of γ1 -MSH is entirely independent of these classical receptors[4]. Instead, γ1 -MSH activates a central amiloride-sensitive sodium channel. Pre-treatment with the specific sodium channel blocker benzamil completely abolishes the γ1 -MSH-induced increases in MAP and HR[4].

Central sympathetic pressor mechanism of γ1-MSH via sodium channels.

Quantitative Data Summary

To provide researchers with reliable benchmarking data, the following table synthesizes the expected hemodynamic and renal responses across various murine models and interventions based on established literature[3][4].

| Genotype / Model | Dietary Condition | Pharmacological Intervention | MAP (mmHg) | HR (bpm) | Urinary Na⁺ Excretion |

| Wild-Type (WT) | Normal Salt (0.07%) | Vehicle (IV) | ~100 | ~400 | Baseline |

| Wild-Type (WT) | High Salt (8% NaCl) | Vehicle (IV) | ~105 | ~410 | High (Compensatory) |

| PC2 -/- ( γ -MSH def.) | High Salt (8% NaCl) | Vehicle (IV) | ~135 | ~420 | Low (Salt-Sensitive HTN) |

| PC2 -/- ( γ -MSH def.) | High Salt (8% NaCl) | γ1 -MSH (IV Infusion) | ~105 | ~410 | High (Rescued) |

| MC3R -/- | High Salt (8% NaCl) | Vehicle (IV) | ~130 | ~410 | Low (Salt-Sensitive HTN) |

| MC3R -/- | High Salt (8% NaCl) | γ1 -MSH (IV Infusion) | ~130 | ~410 | Low (Resistance) |

| Wild-Type (WT) | Normal Salt (0.07%) | γ1 -MSH (ICV Bolus) | ~138 | ~480 | N/A (Central Pressor) |

| Wild-Type (WT) | Normal Salt (0.07%) | Benzamil (ICV) + γ1 -MSH | ~100 | ~400 | N/A (Pressor Blocked) |

Experimental Workflows and Self-Validating Protocols

As an application scientist, I cannot overstate the importance of rigorous experimental design when evaluating pleiotropic peptides. The following workflows are designed as self-validating systems , ensuring that negative results are true biological phenomena rather than assay failures.

Protocol A: In Vivo Telemetry & Central Pharmacological Blockade

Objective: Isolate the central sympathetic pressor effects of γ1 -MSH from peripheral artifacts.

-

Causality for Methodology: Traditional tail-cuff plethysmography induces severe restraint stress, inherently spiking sympathetic outflow and masking the central pressor effects of γ1 -MSH. Surgically implanted radio-telemetry is mandatory for capturing true physiological baselines[5].

-

Step 1: Surgical Implantation: Implant pressure-sensing telemetry catheters into the left carotid artery of mice (e.g., MC3R-/- or WT). Concurrently, stereotaxically implant an ICV guide cannula into the lateral ventricle. Allow 10 days for recovery.

-

Step 2: Baseline Acquisition: Record continuous MAP and HR for 48 hours in the home cage to establish a diurnal baseline.

-

Step 3: Self-Validation (Positive Control): Administer a sub-maximal IV dose of Angiotensin II. A rapid spike in MAP confirms the mechanical patency and sensitivity of the telemetry probe.

-

Step 4: Benzamil Pre-treatment: Inject benzamil ( 4μg/kg ) via the ICV cannula. Wait 15 minutes. Causality: Benzamil is chosen over amiloride due to its superior affinity for the specific central sodium channels mediating this response[4].

-

Step 5: γ1 -MSH Challenge: Administer γ1 -MSH ( 10 nmol/kg ) IV or ICV. Monitor MAP and HR for 60 minutes. In WT mice pre-treated with benzamil, the expected +38 mmHg MAP spike will be completely abolished[4].

Protocol B: Metabolic Cage Natriuresis and Creatinine Clearance Assay

Objective: Quantify the peripheral MC3R-mediated sodium excretion capacity of γ1 -MSH.

-

Causality for Methodology: Simply measuring urinary sodium is insufficient; one must prove that γ1 -MSH alters tubular reabsorption rather than artificially inflating the Glomerular Filtration Rate (GFR) via systemic pressure changes.

-

Step 1: Acclimation: House mice in specialized metabolic cages for 3 days prior to the experiment to prevent stress-induced urinary retention.

-

Step 2: Dietary Challenge: Switch the diet from 0.07% NaCl to 8% NaCl for 5 days to stimulate endogenous POMC processing[3].

-

Step 3: Sample Collection: Collect 24-hour urine output and a terminal plasma sample.

-

Step 4: Self-Validation (Creatinine Normalization): Quantify both urinary and plasma creatinine alongside sodium. Calculate the Fractional Excretion of Sodium ( FENa ). Causality: If FENa increases without a significant change in creatinine clearance (GFR), it definitively proves that γ1 -MSH is acting directly on the renal tubules (MC3R) rather than altering renal hemodynamics.

References

- Source: Peptides / National Institutes of Health (PMC)

- Gamma-MSH, sodium metabolism, and salt-sensitive hypertension Source: American Journal of Physiology-Regulatory, Integrative and Comparative Physiology URL

- Cardiovascular effects of gamma-MSH/ACTH-like peptides: structure-activity relationship Source: Journal of Pharmacology and Experimental Therapeutics / NIH URL

- Blood pressure regulation and cardiac autonomic control in mice overexpressing alpha- and gamma-melanocyte stimulating hormone Source: PubMed / NIH URL

- Central receptors mediating the cardiovascular actions of melanocyte stimulating hormones Source: Journal of Hypertension / PubMed / NIH URL

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Cardiovascular effects of gamma-MSH/ACTH-like peptides: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Central receptors mediating the cardiovascular actions of melanocyte stimulating hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Blood pressure regulation and cardiac autonomic control in mice overexpressing alpha- and gamma-melanocyte stimulating hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

Decoding the γ1-MSH/MC3R Signaling Axis: A Technical Guide for Drug Discovery

Introduction: The Melanocortin-3 Receptor (MC3R) Paradigm

The melanocortin system is a highly conserved neuroendocrine network critical for energy homeostasis, cardiovascular regulation, and exocrine function. While much of the field's historical focus has centered on the Melanocortin-4 Receptor (MC4R) due to its direct link to monogenic obesity, the Melanocortin-3 Receptor (MC3R) has emerged as a non-redundant, cooperative node in metabolic and behavioral signaling[1].

The endogenous agonist γ1-MSH (Gamma1-Melanocyte-Stimulating Hormone), a specific cleavage product of the pro-opiomelanocortin (POMC) precursor, exhibits a unique pharmacological profile with preferential affinity for MC3R. Understanding the precise mechanistic signaling and trafficking of the γ1-MSH/MC3R axis is critical for developing targeted therapeutics for metabolic syndromes, cardiovascular anomalies, and neuro-metabolic disorders[2].

Mechanistic Architecture of γ1-MSH/MC3R Signaling

Upon binding to MC3R, γ1-MSH triggers a classic G-protein-coupled receptor (GPCR) cascade. MC3R predominantly couples to the stimulatory G-protein (Gαs)[3]. This structural interaction activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent accumulation of intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit physiological responses, such as the modulation of mesolimbic dopamine release[3].

Beyond secondary messenger signaling, the spatial dynamics of MC3R dictate the duration and intensity of the cellular response. In neuronal cells, MC3R actively localizes to lipid rafts—cholesterol-rich membrane microdomains[4]. Upon robust activation by γ-MSH, the receptor undergoes rapid endocytic internalization via a protein kinase-sensitive pathway, eventually trafficking to lysosomes for degradation[4]. This desensitization mechanism is a crucial consideration for drug developers designing long-acting MC3R agonists, as failure to account for receptor downregulation often leads to rapid in vivo tachyphylaxis.

Mechanistic pathway of γ1-MSH induced MC3R activation, cAMP signaling, and endocytosis.

Pharmacological Profile & Quantitative Data

To establish a baseline for assay development, it is necessary to benchmark the physicochemical and pharmacological properties of the endogenous ligand. γ1-MSH displays a distinct selectivity profile that separates it from α-MSH and other POMC derivatives.

| Parameter | Value / Description |

| Primary Target | Melanocortin-3 Receptor (MC3R) |

| Binding Affinity (pKi) | 7.46 |

| Receptor Selectivity | ~40-fold selectivity for MC3R over MC4R |

| Molecular Weight | 1512.76 g/mol |

| Chemical Formula | C₇₂H₉₇N₂₁O₁₄S |

| In Vivo Phenotype | Induces grooming/rearing (dopamine release); hypertensive/tachycardic |

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I frequently observe that assay failures stem from a lack of understanding regarding why specific reagents or steps are used. A robust protocol must be a self-validating system—incorporating internal controls that confirm assay integrity independent of the experimental variable.

Protocol 1: In Vitro cAMP Accumulation Assay (Functional Readout)

Objective: Quantify the functional potency (EC₅₀) of γ1-MSH at MC3R.

Causality & Design Choices:

-

Cell Line Selection: We utilize CHO-K1 or HEK293 cells stably transfected with human MC3R. Because these immortalized lines lack endogenous melanocortin receptors, we ensure the cAMP signal is exclusively MC3R-mediated.

-

Phosphodiesterase (PDE) Inhibition: The addition of IBMX (3-isobutyl-1-methylxanthine) is non-negotiable. IBMX inhibits PDEs, preventing the degradation of newly synthesized cAMP. This guarantees the assay measures the true rate of synthesis rather than a fluctuating net balance of synthesis and degradation.

-

Detection Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard ELISA. TR-FRET provides a superior signal-to-noise ratio and utilizes a time delay to eliminate auto-fluorescence interference from biological matrices.

Step-by-Step Workflow:

-

Cell Seeding: Plate MC3R-expressing cells at 10,000 cells/well in a 384-well microplate using an assay buffer (HBSS + 0.1% BSA). Self-validation: Include non-transfected wild-type cells in separate wells to control for background receptor activity.

-

PDE Inhibition: Add IBMX to a final concentration of 0.5 mM. Incubate for 15 minutes at room temperature.

-

Ligand Stimulation: Add serial dilutions of γ1-MSH (ranging from 10−12 to 10−5 M). Self-validation: Include a vehicle control (baseline) and Forskolin ( 10μM ) as a positive control. Forskolin directly activates adenylyl cyclase bypassing the GPCR; if Forskolin fails to produce cAMP, the cells or detection reagents are compromised.

-

Incubation: Incubate for 30 minutes at 37°C to allow optimal Gαs coupling and cAMP accumulation.

-

Lysis & Detection: Add TR-FRET lysis buffer containing the labeled anti-cAMP antibody and the fluorophore-conjugated cAMP tracer.

-

Reading: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader at 665 nm and 615 nm.

-

Data Analysis: Calculate the 665/615 ratio. Plot against log[γ1-MSH] to determine the EC₅₀ using a 4-parameter logistic regression.

Step-by-step experimental workflow for the in vitro cAMP accumulation assay.

Protocol 2: Receptor Internalization & Trafficking Assay

Objective: Monitor the lipid-raft localization and endocytosis of MC3R post-γ1-MSH activation to predict in vivo tachyphylaxis[4].

Causality & Design Choices: Traditional antibody staining requires cell fixation, which provides only a static snapshot of receptor location. By utilizing a SNAP-tag fused to the extracellular N-terminus of MC3R, we enable live-cell, wash-free fluorescent labeling of only the surface-expressed receptors prior to stimulation.

Step-by-Step Workflow:

-

Surface Labeling: Incubate neuronal cells expressing SNAP-tagged MC3R with a cell-impermeable fluorescent SNAP-substrate (e.g., SNAP-Surface 549) for 30 minutes.

-

Baseline Imaging: Perform live-cell confocal microscopy to confirm membrane localization.

-

Activation: Treat cells with 1μM γ1-MSH.

-

Kinetic Tracking: Image cells every 5 minutes for 1 hour. Observe the transition of fluorescence from the plasma membrane to intracellular puncta (endosomes).

-

Lysosomal Colocalization: Post-incubation, stain cells with LysoTracker Deep Red to confirm the terminal trafficking of MC3R to lysosomes for degradation, validating the protein kinase-sensitive degradation pathway[4].

Translational Perspectives

The γ1-MSH/MC3R signaling axis represents a highly nuanced target for drug development. Recent preclinical models demonstrate that dual activation (co-agonism) of MC3R and MC4R drives more substantial weight loss and metabolic correction than selective MC4R agonism alone, highlighting MC3R's non-redundant role in energy homeostasis[1]. Furthermore, because MC3R activation by γ1-MSH directly increases extracellular dopamine release in the mesolimbic system, MC3R-biased agonists offer a unique therapeutic window for treating neuro-metabolic disorders where reward-pathway dysfunction and obesity intersect.

References

- γ1-MSH | Melanocortin Receptor Agonists: Tocris Bioscience R&D Systems URL

- gamma1-MSH | CAS 72629-65-3 - Tocris Bioscience Tocris Bioscience URL

- MC3R - Melanocortin receptor 3 - Homo sapiens (Human)

- National Institutes of Health (NIH)

- Specific Functions of Melanocortin 3 Receptor (MC3R)

- Dual Activation of MC3R and MC4R Drives Weight Loss and Reduces Food Intake in Obese Primates bioRxiv URL

Sources

tissue distribution of Gamma1-MSH expression

Title: The Tissue Distribution and Pharmacological Profiling of γ1-MSH: A Comprehensive Guide for Drug Development

Executive Summary

Gamma1-Melanocyte-Stimulating Hormone (γ1-MSH) is a highly conserved peptide hormone derived from the tissue-specific post-translational processing of pro-opiomelanocortin (POMC)[1][2]. While historically overshadowed by its sister peptide α-MSH, γ1-MSH has emerged as a critical regulator of sodium homeostasis, cardiovascular function, and energy metabolism[2][3]. Because γ1-MSH exhibits a distinct receptor binding profile—primarily targeting the Melanocortin-3 Receptor (MC3R)—mapping its tissue distribution is paramount for developing targeted therapies for salt-sensitive hypertension, cachexia, and metabolic syndromes[3][4].

This whitepaper synthesizes the biosynthetic pathways, receptor pharmacology, and precise tissue distribution of γ1-MSH, concluding with a field-validated analytical protocol for its quantification.

Biosynthesis: The POMC Cleavage Pathway

The expression of γ1-MSH is inextricably linked to the expression of its precursor, POMC, and the localized availability of specific prohormone convertases (PCs)[2]. POMC processing is highly tissue-specific:

-

Anterior Pituitary: Prohormone Convertase 1/3 (PC1/3) cleaves POMC into the N-terminal peptide (N-POC or Pro-γ-MSH), ACTH, and β-lipotropin (β-LPH)[5].

-

Intermediate Lobe & Central Nervous System (CNS): Prohormone Convertase 2 (PC2) further cleaves N-POC to generate the γ-MSH peptide family (γ1, γ2, and γ3-MSH)[2][5].

The causality here is critical for researchers: detecting POMC mRNA in a tissue does not guarantee the presence of γ1-MSH. The tissue must co-express PC2 to finalize the cleavage[2].

Caption: POMC Cleavage Pathway: Processing of POMC by PC1/3 and PC2 to generate γ1-MSH.

Receptor Pharmacology and Binding Affinity

To understand the functional distribution of γ1-MSH, one must examine its receptor affinities. Melanocortin receptors (MC1R–MC5R) are G-protein-coupled receptors (GPCRs). Unlike α-MSH, which is a pan-agonist, γ1-MSH is highly selective. It acts as the primary endogenous ligand for MC3R [2][4].

Table 1: Binding Affinities of γ1-MSH across Melanocortin Receptors [1]

| Receptor | Binding Affinity (Ki) | Primary Tissue Expression | Functional Significance |

|---|---|---|---|

| MC1R | 0.025 µM | Skin, Macrophages | Immune modulation, pigmentation. |

| MC3R | 0.063 µM | Brain, Kidney, Heart, Gut | Natriuresis, energy homeostasis, BP control. |

| MC4R | >100 µM | Central Nervous System | Negligible γ1-MSH binding; regulated by α-MSH. |

| MC5R | >100 µM | Exocrine Glands | Negligible γ1-MSH binding. |

Tissue Distribution Profile of γ1-MSH

The distribution of γ1-MSH is mapped by tracing both the mature peptide and its obligate receptor, MC3R.

Central Nervous System (CNS)

In the brain, γ1-MSH is heavily concentrated in regions governing autonomic control and energy balance:

-

Hypothalamus (Arcuate Nucleus): This is the primary site of extra-pituitary POMC synthesis. γ1-MSH here regulates energy homeostasis. MC3R knockout models demonstrate that lack of this signaling leads to increased fat mass and mild late-onset obesity[2][3].

-

Nucleus of the Solitary Tract (NTS): Located in the caudal brainstem, the NTS receives vagal afferents. γ1-MSH expression here is critical for central cardiovascular regulation and sympathetic outflow[2][6].

Peripheral Tissues

While pituitary secretion accounts for circulating plasma levels, localized paracrine/autocrine γ1-MSH systems exist peripherally[7]:

-

Kidney (Distal Tubules & Collecting Ducts): The kidney is a major target organ. A high-sodium diet upregulates pituitary POMC mRNA, doubling plasma γ-MSH levels. The peptide binds to renal MC3R, stimulating cAMP production and driving natriuresis (urinary sodium excretion) to prevent salt-sensitive hypertension[2][4][8].

-

Cardiovascular System: γ1-MSH-immunoreactive fibers are found in the heart. Intravenous administration of γ-MSH peptides induces transient pressor and tachycardic effects, modulating baroreflex sensitivity[6][8].

-

Other Tissues: Low concentrations of immunoreactive γ-MSH have been detected in the testis, duodenum, colon, liver, and placenta, suggesting localized roles in gut motility and reproductive physiology[4][7].

Caption: Mechanism of Action: γ1-MSH signaling via the MC3R-cAMP-PKA pathway.

Experimental Methodology: LC-MS/MS Quantification of γ1-MSH

Scientific Context: Traditional ELISAs frequently suffer from cross-reactivity between γ1, γ2, and γ3-MSH due to their shared core sequences. As a Senior Application Scientist, I mandate the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM) for absolute quantification in tissue homogenates.

Step-by-Step Protocol: Self-Validating Extraction & Analysis

1. Tissue Harvesting & Immediate Quenching

-

Action: Snap-freeze harvested tissues (e.g., kidney medulla, hypothalamus) in liquid nitrogen immediately upon resection.

-

Causality: Endogenous peptidases will degrade γ1-MSH within minutes. Freezing halts enzymatic activity.

-

Action: Homogenize tissue in ice-cold 0.1 M HCl containing a protease inhibitor cocktail (Aprotinin, PMSF).

-

Causality: The acidic environment precipitates large structural proteins while keeping small basic peptides (like γ1-MSH) highly soluble and stable.

2. Solid-Phase Extraction (SPE) Cleanup

-

Action: Use C18 SPE cartridges. Condition with 100% Methanol, then equilibrate with 0.1% Trifluoroacetic acid (TFA) in water.

-

Action: Load the acidic tissue homogenate. Wash with 5% Acetonitrile / 0.1% TFA. Elute the peptide fraction with 60% Acetonitrile / 0.1% TFA.

-

Causality: SPE removes salts and lipids that cause severe ion suppression in the mass spectrometer source, ensuring a high signal-to-noise ratio.

3. Lyophilization and Reconstitution

-

Action: Dry the eluate under a vacuum centrifuge (SpeedVac). Reconstitute in LC Mobile Phase A (0.1% Formic Acid in LC-MS grade water).

4. LC-MS/MS MRM Analysis

-

Action: Inject onto a reverse-phase C18 analytical column (e.g., 1.7 µm particle size for UPLC).

-

Action: Run a gradient from 5% to 60% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 15 minutes.

-

Action: Program the triple quadrupole mass spectrometer in positive electrospray ionization (+ESI) mode. Select the specific precursor-to-product ion transitions (MRM) unique to the exact mass of γ1-MSH (excluding the C-terminal extensions found in γ3-MSH).

-

Causality: MRM provides molecular-level specificity, acting as a self-validating check that the quantified peak is exclusively γ1-MSH.

References

-

Humphreys, M. H. "γ-MSH, sodium metabolism, and salt-sensitive hypertension." American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 2004. Available at:[Link]

-

Gong, R. "Melanocortin System in Kidney Homeostasis and Disease: Novel Therapeutic Opportunities." Frontiers in Physiology, 2018. Available at:[Link]

-

Ni, Z., et al. "Cardiovascular effects of melanocortins." Peptides, 2006. Available at:[Link]

-

Van der Kraan, M., et al. "Distribution of Lys-gamma 2-melanocyte-stimulating hormone-like immunoreactivity in neuronal elements in the brain and peripheral tissues of the rat." Brain Research, 1996. Available at:[Link]

-

DeBold, C. R., et al. "Immunoreactive proopiomelanocortin (POMC) peptides and POMC-like messenger ribonucleic acid are present in many rat nonpituitary tissues." Endocrinology, 1988. Available at:[Link]

-

Kizer, N. L., et al. "The Natriuretic Mechanism of γ-Melanocyte-Stimulating Hormone." American Journal of Physiology, 2014. Available at:[Link]

-

Melmed, S. "The Pituitary." Academic Press, 4th Ed. Available at:[Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Frontiers | Melanocortin System in Kidney Homeostasis and Disease: Novel Therapeutic Opportunities [frontiersin.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. dokumen.pub [dokumen.pub]

- 6. Distribution of Lys-gamma 2-melanocyte-stimulating hormone- (Lys-gamma 2-MSH)-like immunoreactivity in neuronal elements in the brain and peripheral tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Immunoreactive proopiomelanocortin (POMC) peptides and POMC-like messenger ribonucleic acid are present in many rat nonpituitary tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

physiological role of Gamma1-MSH in sodium balance.

The Physiological Role of γ1 -MSH in Sodium Balance and Salt-Sensitive Hypertension: Mechanisms, Pathways, and Therapeutic Potential

Executive Summary

For decades, the neuroendocrine regulation of blood pressure has heavily focused on the Renin-Angiotensin-Aldosterone System (RAAS). However, emerging evidence in molecular endocrinology has unveiled a critical, parallel pathway governing sodium homeostasis: the Proopiomelanocortin (POMC) / γ -Melanocyte-Stimulating Hormone ( γ -MSH) axis. Specifically, γ1 -MSH acts as a potent natriuretic peptide that defends the organism against dietary sodium overload by activating the Melanocortin-3 Receptor (MC3R).

This technical whitepaper provides an in-depth analysis of the biosynthesis of γ1 -MSH, its receptor-mediated signaling pathways, the pathophysiology of salt-sensitive hypertension resulting from its deficiency, and the self-validating experimental protocols required to study this axis in preclinical drug development.

Molecular Biosynthesis and the POMC Axis

γ1 -MSH is an endogenous peptide hormone and neuropeptide belonging to the melanocortin family 1[1]. It is synthesized primarily in the pituitary gland from the precursor protein Proopiomelanocortin (POMC) .

The generation of active γ1 -MSH requires highly specific, tissue-dependent proteolytic cleavage. In the neurointermediate lobe (NIL) of the pituitary, POMC is processed by Prohormone Convertase 1 (PC1) and Prohormone Convertase 2 (PC2) . PC2 is strictly required for the final cleavage steps that yield γ -MSH 2[2]. Once secreted into the systemic circulation or cerebrospinal fluid, γ1 -MSH exerts its effects by binding to the Melanocortin-3 Receptor (MC3R) , a G-protein-coupled receptor (GPCR) that activates adenylate cyclase3[3].

The γ -MSH / MC3R Signaling Pathway in Sodium Homeostasis

The physiological primary function of γ1 -MSH is to regulate sodium balance during periods of high dietary salt intake.

When an organism ingests a High-Sodium Diet (HSD), an afferent signal (likely originating from cardiopulmonary baroreceptors detecting volume expansion) reaches the pituitary NIL. This signal upregulates POMC mRNA transcription and increases the abundance of PC1 and PC2 enzymes 4[4]. Consequently, plasma γ -MSH concentrations double, triggering a robust natriuretic response (excretion of sodium in the urine) to restore normovolemia4[4].

The Mechanistic Debate: Central vs. Peripheral Action

The exact anatomical site of MC3R activation remains a subject of critical investigation in drug development:

-

Central Neural Pathway (Supported by recent data): γ1 -MSH binds to MC3R in the brain (e.g., hypothalamus). This central activation inhibits sympathetic nervous system outflow to the kidneys, thereby reducing renal tubular sodium reabsorption and promoting natriuresis. Supporting this, some studies have found no MC3R protein or mRNA expressed directly in the mouse kidney3[3].

-

Direct Renal Pathway (Historical view): Earlier models suggested γ -MSH acts directly on renal MC3Rs to modulate tubular Na+ transport 4[4].

Regardless of the anatomical site, the functional outcome is identical: MC3R activation by γ1 -MSH is an absolute requirement for HSD-induced natriuresis.

Fig 1: The γ-MSH/MC3R signaling pathway mediating natriuresis and blood pressure regulation.

Pathophysiology: Mechanisms of Salt-Sensitive Hypertension

When the γ -MSH/MC3R axis is disrupted, the organism loses its ability to excrete excess sodium, resulting in severe salt-sensitive hypertension . This has been proven through multiple genetic and pharmacological models.

-

Genetic Deficiency (PC2-/- Mice): Mice lacking the PC2 enzyme cannot process POMC into γ -MSH. On a Low-Sodium Diet (LSD), their blood pressure is normal. However, on an HSD, they develop severe hypertension (MAP ~158 mmHg) due to the absence of the γ -MSH natriuretic response 2[2].

-

Receptor Resistance (MC3R-/- Mice): Deletion of the MC3R gene also produces salt-sensitive hypertension. Crucially, unlike PC2-/- mice, infusing exogenous γ -MSH into MC3R-/- mice fails to correct the hypertension, proving that MC3R is the obligatory receptor for this pathway 5[5].

-

Pharmacological Suppression: Treating wild-type animals with Bromocriptine (a dopamine agonist) suppresses pituitary POMC secretion. This creates a relative γ -MSH deficiency, leading to elevated blood pressure (MAP ~132 mmHg) when challenged with an HSD 6[6].

Data Presentation: Hemodynamic Responses to Dietary Sodium

| Genotype / Treatment | Diet Regimen | Mean Arterial Pressure (MAP) | Plasma γ -MSH Levels | Phenotypic Outcome |

| Wild-Type (WT) | Low Sodium (0.07%) | ~100 - 104 mmHg | Baseline | Normotensive |

| Wild-Type (WT) | High Sodium (8.0%) | ~100 - 104 mmHg | ~2.0x Baseline | Normotensive; Natriuresis |

| PC2 Knockout (-/-) | Low Sodium (0.07%) | ~104 mmHg | ~0.14x Baseline | Normotensive |

| PC2 Knockout (-/-) | High Sodium (8.0%) | ~158 mmHg | Severely Depressed | Salt-Sensitive Hypertension |

| MC3R Knockout (-/-) | High Sodium (8.0%) | Hypertensive | Elevated (Compensatory) | Salt-Sensitive Hypertension |

| Bromocriptine (WT) | High Sodium (8.0%) | ~132 mmHg | Depressed | Pharmacological Hypertension |

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate γ1 -MSH analogs or MC3R agonists in preclinical drug development, the following self-validating workflow must be employed.

Protocol: In Vivo Assessment of γ -MSH-Mediated Natriuresis and BP Rescue

Step 1: Animal Model Selection & Baseline Telemetry

-

Action: Select PC2-/- mice as the primary test subjects. Surgically implant radio-telemetry probes into the carotid artery for continuous blood pressure monitoring.

-

Causality & Rationale: PC2-/- mice are chosen over generalized POMC knockouts because full POMC deletion causes severe obesity and adrenal insufficiency, which confound cardiovascular readouts. Telemetry is strictly required over tail-cuff plethysmography because handling stress and anesthesia artificially elevate sympathetic tone, masking the subtle neurogenic effects of γ -MSH.

Step 2: Dietary Sodium Challenge

-

Action: Acclimate the mice to a Low Sodium Diet (LSD, 0.07% NaCl) for 7 days to establish baseline MAP. Transition the cohort to a High Sodium Diet (HSD, 8.0% NaCl) for the subsequent 7 days.

-

Causality & Rationale: An 8.0% NaCl diet is the standard threshold required to robustly trigger the afferent signal to the pituitary NIL, forcing the physiological demand for POMC upregulation and revealing the salt-sensitive hypertensive phenotype in deficient models.

Step 3: Pharmacological Rescue via Osmotic Minipumps

-

Action: Implant subcutaneous osmotic minipumps delivering γ1 -MSH (or a novel MC3R agonist) at a continuous rate of 0.2 pmol/min.

-

Causality & Rationale: γ -MSH has a rapid plasma clearance rate. Bolus intravenous injections create unphysiological pharmacokinetic peaks and troughs. Osmotic minipumps ensure steady-state receptor occupancy, accurately mimicking endogenous HSD-induced secretion.

Step 4: Metabolic Cage Phenotyping (Self-Validation Phase)

-

Action: House animals in metabolic cages to collect 24-hour urine. Measure urinary sodium excretion ( UNaV ) and calculate sodium balance.

-

Self-Validation Logic: If the hypertension in PC2-/- mice is truly driven by γ -MSH deficiency, the minipump infusion must restore UNaV to wild-type levels and normalize MAP. To validate that this is an on-target effect, the exact same protocol must be run in MC3R-/- mice. A successful drug candidate will rescue the PC2-/- mice but fail to rescue the MC3R-/- mice, proving the mechanism is entirely MC3R-dependent.

Translational Implications for Drug Development

The γ1 -MSH/MC3R axis represents a highly attractive, yet underexploited, target for cardiovascular pharmacology. Current antihypertensive therapies (ACE inhibitors, ARBs) primarily target the RAAS pathway. However, a significant subset of the population suffers from low-renin, salt-sensitive hypertension—a profile that aligns perfectly with γ -MSH deficiency.

Developing stable γ1 -MSH analogs or small-molecule MC3R agonists offers a novel therapeutic bypass. By directly stimulating central MC3R receptors to decrease sympathetic renal outflow, drug developers can induce physiological natriuresis without triggering the compensatory mechanisms often seen with traditional loop or thiazide diuretics.

References

-

Humphreys MH. "Gamma-MSH, sodium metabolism, and salt-sensitive hypertension." Am J Physiol Regul Integr Comp Physiol. 2004. 4

-

Ni XP, Pearce D, Butler AA, Cone RD, Humphreys MH. "Genetic disruption of gamma-melanocyte-stimulating hormone signaling leads to salt-sensitive hypertension in the mouse." J Clin Invest. 2003. 2

-

Kathpalia PP, Charlton C, Rajagopal M, Pao AC. "The Natriuretic Mechanism of γ-Melanocyte-Stimulating Hormone." Peptides. 2011. 3

-

"Suppression of γ-Melanocyte–Stimulating Hormone Secretion Is Accompanied by Salt-Sensitive Hypertension in the Rat." Hypertension (AHA Journals). 2003. 6

-

"γ-Melanocyte-stimulating hormone." Wikipedia.1

Sources

- 1. γ-Melanocyte-stimulating hormone - Wikipedia [en.wikipedia.org]

- 2. Genetic disruption of gamma-melanocyte-stimulating hormone signaling leads to salt-sensitive hypertension in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Gamma-MSH, sodium metabolism, and salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

Gamma1-MSH and its involvement in inflammatory responses

Gamma1-MSH ( γ1 -MSH): Mechanistic Pathways and Therapeutic Applications in Inflammatory Responses

Executive Summary & Biological Context

Gamma1-Melanocyte-stimulating hormone ( γ1 -MSH) is a highly conserved peptide hormone generated through the post-translational proteolytic cleavage of the proopiomelanocortin (POMC) precursor protein ()[1]. While historically overshadowed by its analog α -MSH, γ1 -MSH has emerged as a critical, pleiotropic immunomodulator. It exerts potent anti-inflammatory and pro-resolving actions primarily by engaging the melanocortin system—specifically targeting the melanocortin 1 (MC1R) and melanocortin 3 (MC3R) receptors expressed on cells of the monocyte/macrophage lineage ()[2].

For drug development professionals and immunologists, γ1 -MSH and its synthetic derivatives (e.g., [D-Trp8]- γ -MSH) represent a highly selective pharmacological toolset for dissecting MC3R-dependent inflammatory resolution pathways without triggering the broad systemic effects associated with pan-melanocortin activation[3].

Receptor Pharmacology and Target Selectivity

The melanocortin receptor family consists of five G αs -coupled G-protein coupled receptors (GPCRs), designated MC1R through MC5R[4]. The therapeutic utility of γ1 -MSH lies in its distinct binding kinetics. Unlike α -MSH, which binds broadly across MCRs, γ1 -MSH exhibits sub-micromolar affinity specifically for MC1R and MC3R, while remaining virtually inactive at MC4R (associated with energy homeostasis) and MC5R (associated with exocrine function) ()[5].

Quantitative Binding Profile of γ1 -MSH

To contextualize target engagement, the following table summarizes the competitive binding affinities of γ1 -MSH across human melanocortin receptors:

| Melanocortin Receptor | γ1 -MSH Binding Affinity ( Ki , μ M) | Primary Cellular Expression | Immunomodulatory Role |

| MC1R | 0.025 | Macrophages, Melanocytes | Anti-inflammatory, Pigmentation |

| MC3R | 0.063 | Macrophages, CNS, Gut | Pro-resolving, Leukocyte regulation |

| MC4R | > 100 | Hypothalamus | Energy homeostasis (Feeding) |

| MC5R | > 100 | Exocrine glands, Lymphocytes | Sebum secretion, T-cell regulation |

Data synthesized from competitive binding assays in human receptor-expressing insect cells ()[1].

Molecular Mechanisms of γ1 -MSH in Macrophages

The anti-inflammatory efficacy of γ1 -MSH is driven by a dual-axis intracellular signaling cascade following MC3R activation on macrophages. Upon ligand binding, MC3R activates adenylyl cyclase (AC), leading to rapid intracellular cyclic AMP (cAMP) accumulation and subsequent Protein Kinase A (PKA) activation[2].

This PKA activation triggers two parallel downstream events:

-

Transcriptional Suppression: PKA inhibits the nuclear translocation and activation of NF- κ B, effectively shutting down the transcription of pro-inflammatory cytokines and chemokines, including TNF- α , IL-6, and KC/CXCL1[6].

-

Enzymatic Induction: PKA simultaneously induces the expression of Heme Oxygenase-1 (HO-1), a cytoprotective enzyme that degrades heme into anti-inflammatory byproducts (biliverdin and carbon monoxide), actively driving the resolution of inflammation ()[3].

Fig 1: γ1-MSH/MC3R signaling pathway mediating anti-inflammatory responses via cAMP/PKA.

Self-Validating Experimental Methodologies

To rigorously evaluate the therapeutic efficacy of γ1 -MSH analogs, researchers must employ self-validating experimental designs that isolate receptor-specific effects from off-target noise. The following protocol details a field-proven methodology for validating MC3R-mediated immunomodulation.

Protocol: In Vitro Macrophage Assay for MC3R-Specific Efficacy

This methodology utilizes genetic knockouts and pharmacological blockade to create a closed, self-validating loop of causality ()[3].

-

Step 1: Isolation of Peritoneal Macrophages from Recessive Yellow (e/e) Mice.

-

Causality: Wild-type macrophages express both MC1R and MC3R, confounding the specific receptor contribution. The e/e mouse harbors a frameshift mutation rendering MC1R non-functional. Utilizing these macrophages ensures that any observed anti-inflammatory effects of γ1 -MSH can be exclusively attributed to MC3R activation[2].

-

-

Step 2: Pre-treatment with γ1 -MSH or [D-Trp8]- γ -MSH.

-

Causality: Pre-treatment (30-60 minutes prior to inflammatory insult) is essential. It allows the GPCR-mediated cAMP/PKA cascade to accumulate intracellularly, initiating the transcription of HO-1 and the suppression of NF- κ B before the inflammatory stimulus triggers alternative rapid kinase pathways[2].

-

-

Step 3: Inflammatory Stimulation via Monosodium Urate (MSU) Crystals.

-

Causality: MSU crystals induce a robust, sterile inflammatory response mimicking gouty arthritis. This response is heavily reliant on macrophage-driven chemokine (KC/CXCL1) release, providing a highly relevant translational model for γ1 -MSH efficacy[3].

-

-

Step 4: Multiplex Quantification of cAMP and Cytokines.

-

Causality: Measuring cAMP via ELISA confirms upstream target engagement (proving the G αs mechanism). Simultaneously quantifying KC/CXCL1 and TNF- α release confirms the downstream functional phenotypic shift of the macrophage[7].

-

-

Step 5: Mechanistic Validation via ZnPPIX and Neutralizing Antibodies.

-

Causality: To prove that the observed cytokine suppression is mediated specifically by HO-1 induction, Zinc Protoporphyrin IX (ZnPPIX, an HO-1 inhibitor) is introduced. Reversal of the anti-inflammatory effect validates the downstream effector. Concurrently, an anti-MC3R neutralizing antibody serves as the ultimate control, proving the entire cascade is receptor-specific[3].

-

Fig 2: Experimental workflow for validating MC3R-specific anti-inflammatory efficacy.

Translational Potential and Drug Development

The native γ1 -MSH peptide possesses a short biological half-life, limiting its direct clinical application. However, structural modifications have yielded highly stable analogs, most notably [D-Trp8]- γ -MSH . By substituting the L-tryptophan at position 8 with its D-isomer, researchers have created an analog with profound resistance to proteolytic degradation and enhanced selectivity for MC3R ()[3].

Current drug development pipelines are leveraging these MC3R-selective agonists to treat chronic, macrophage-driven inflammatory pathologies. Preclinical models have demonstrated remarkable efficacy in resolving gouty arthritis, reducing atherosclerotic plaque vulnerability, and mitigating fibroblast-mediated diseases ()[8]. Because MC3R activation actively promotes the resolution of inflammation (efferocytosis and tissue repair) rather than merely suppressing immune function, γ1 -MSH analogs represent a paradigm shift away from traditional immunosuppressive therapies[2].

References

-

Getting SJ, et al. "[D-Trp8]-gamma-melanocyte-stimulating hormone exhibits anti-inflammatory efficacy in mice bearing a nonfunctional MC1R (recessive yellow e/e mouse)." Molecular Pharmacology, 2006. URL:[Link]

-

Patel HB, et al. "Melanocortin Receptors as Novel Effectors of Macrophage Responses in Inflammation." Frontiers in Immunology, 2011. URL:[Link]

-

Cai M, et al. "Design of MC1R Selective γ-MSH Analogues with Canonical Amino Acids Leads to Potency and Pigmentation." Journal of Medicinal Chemistry, 2017. URL:[Link]

-

Montero-Melendez T, et al. "Melanocortin therapies to resolve fibroblast-mediated diseases." Frontiers in Immunology, 2022. URL:[Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. [D-Trp8]-gamma-melanocyte-stimulating hormone exhibits anti-inflammatory efficacy in mice bearing a nonfunctional MC1R (recessive yellow e/e mouse) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Melanocortin Receptors as Novel Effectors of Macrophage Responses in Inflammation [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. utupub.fi [utupub.fi]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Note: Quantifying Gamma1-MSH Activity via MC3R-Mediated cAMP Accumulation

Introduction and Mechanistic Overview

Gamma1-Melanocyte-Stimulating Hormone ( γ1 -MSH) is an endogenous peptide hormone derived from the tissue-specific post-translational processing of pro-opiomelanocortin (POMC)[1]. While other melanocortins primarily regulate pigmentation or appetite, γ -MSH peptides exhibit potent cardiovascular, anti-inflammatory, and natriuretic effects. These physiological responses are predominantly mediated through the Melanocortin-3 Receptor (MC3R) , a Class A G protein-coupled receptor (GPCR)[2][3].

Upon γ1 -MSH binding, MC3R undergoes a conformational shift that activates the stimulatory G-protein ( Gαs ). This complex stimulates adenylyl cyclase (AC), an effector enzyme that catalyzes the conversion of intracellular ATP into cyclic adenosine 3',5'-monophosphate (cAMP)[3][4]. Because cAMP acts as the primary second messenger in this cascade, measuring its intracellular accumulation provides a highly sensitive, direct readout of γ1 -MSH pharmacological potency and MC3R activation[5].

Figure 1: MC3R-mediated Gs signaling pathway and subsequent cAMP detection.

Assay Principle: TR-FRET Competitive Immunoassay

To quantify cAMP accumulation, this protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF), a highly robust technology tailored for high-throughput GPCR screening[6].

The assay relies on a competitive immunoassay principle[7]. The detection system contains two key reagents:

-

cAMP-d2 : Exogenous cAMP labeled with an acceptor fluorophore (d2).

-

Anti-cAMP-Cryptate : A monoclonal antibody against cAMP, labeled with a donor fluorophore (Europium or Terbium cryptate)[4][8].

In the absence of cellular cAMP, the d2-labeled cAMP binds freely to the Cryptate-antibody, bringing the donor and acceptor into close proximity. Excitation of the donor at 337 nm results in a strong Fluorescence Resonance Energy Transfer (FRET) emission at 665 nm[4][6]. However, when γ1 -MSH stimulates the cells, the newly synthesized native cAMP competes with the cAMP-d2 for antibody binding sites. Therefore, an increase in intracellular cAMP leads to a proportional disruption of the FRET signal (a decrease in 665 nm emission)[4][8].

Experimental Design & Self-Validating Controls

A robust assay requires a self-validating system to ensure that the observed data is an accurate reflection of receptor pharmacology rather than artifactual noise.

-

Phosphodiesterase Inhibition (IBMX): Intracellular cAMP is rapidly hydrolyzed into 5'-AMP by endogenous phosphodiesterases (PDEs). To measure accumulation, 3-isobutyl-1-methylxanthine (IBMX) must be included in the assay buffer. IBMX is a broad-spectrum PDE inhibitor; without it, the transient cAMP signal would degrade before detection[9][10].

-

Carrier Protein (BSA): Melanocortin peptides are highly hydrophobic and prone to adsorbing to plastic pipette tips and microplate walls. Including 0.1% Bovine Serum Albumin (BSA) in the stimulation buffer prevents non-specific binding, ensuring the cells receive the intended concentration of γ1 -MSH[1].

-

Positive System Control (Forskolin): Forskolin directly activates adenylyl cyclase, bypassing the GPCR[10]. Including a Forskolin control validates that the cells are healthy, the AC machinery is functional, and the HTRF detection reagents are performing optimally.

-

Receptor Specificity Control (SHU9119): To prove that the cAMP accumulation is strictly MC3R-mediated, a parallel dose-response curve should be run in the presence of a selective MC3/4R antagonist, such as SHU9119. A rightward shift in the γ1 -MSH EC50 confirms target engagement[11][12].

Quantitative Data Summary

When validating the assay, the pharmacological profile of γ1 -MSH should be benchmarked against known endogenous and synthetic melanocortin ligands. The table below summarizes the expected potency ( EC50 ) of various MSH analogs at the human MC3R.

| Ligand | Receptor Target | Expected EC50 (nM) | Pharmacological Context |

| γ -MSH | Human MC3R | ~300 nM | Endogenous pan-agonist[2] |

| α -MSH | Human MC3R | ~60 - 70 nM | Endogenous pan-agonist[13] |

| NDP-MSH | Human MC3R | ~2 - 5 nM | Synthetic superpotent agonist[13] |

| D-Trp8- γ -MSH | Human MC3R | ~1 - 2 nM | MC3R-selective synthetic agonist[13] |

Step-by-Step Protocol: 384-Well Format

This protocol is optimized for a 20 µL final reaction volume in a 384-well low-volume white microplate. White plates are mandatory as they maximize signal reflection and prevent well-to-well optical crosstalk in fluorescence assays[9].

Figure 2: Workflow for the 384-well HTRF cAMP accumulation assay.

Phase 1: Reagent and Cell Preparation

-

Assay Buffer Preparation: Prepare stimulation buffer consisting of HBSS (Calcium/Magnesium-free), 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX. Adjust pH to 7.4[1][9].

-

Ligand Dilution: Prepare a 4X concentration serial dilution of γ1 -MSH in the Assay Buffer. A standard 11-point dose-response curve should range from 10−5 M down to 10−11 M (final well concentrations).

-

Cell Harvesting: Detach CHO-K1 or HEK293 cells stably expressing human MC3R using a non-enzymatic cell dissociation buffer (to preserve cell-surface receptors). Resuspend the cells in Assay Buffer to a density of 6×105 cells/mL (yielding 3,000 cells per 5 µL)[1].

Phase 2: Assay Execution

-

Cell Seeding: Dispense 5 µL of the cell suspension into each well of a 384-well white low-volume plate[9].

-

Stimulation: Add 5 µL of the 4X γ1 -MSH serial dilutions to the respective wells. For basal control wells, add 5 µL of Assay Buffer only.

-

Accumulation Incubation: Seal the plate and incubate for 30 minutes at room temperature ( 22∘ C) to allow for GPCR activation and cAMP accumulation[5][9].

-

Detection Reagent Addition: Reconstitute the cAMP-d2 and Anti-cAMP-Cryptate conjugates in the manufacturer-provided lysis buffer. Add 5 µL of cAMP-d2, followed immediately by 5 µL of Anti-cAMP-Cryptate to all wells[5]. (Note: Never pre-mix the two HTRF conjugates before dispensing to avoid premature kinetic equilibrium[5]).

-

Lysis Incubation: Incubate the plate for 1 hour at room temperature in the dark[5].

Phase 3: Readout and Data Analysis

-

Plate Reading: Read the plate on an HTRF-compatible multi-mode microplate reader (e.g., SpectraMax i3x or iD5)[4]. The reader must excite the samples at 337 nm and measure dual emission at 620 nm (Cryptate donor) and 665 nm (d2 acceptor)[6].

-

Ratio Calculation: Calculate the FRET ratio for each well to normalize for well-to-well optical variances and media interference[5][6]:

Ratio=(Emission at 620 nmEmission at 665 nm)×104 -

Delta F ( ΔF ) Calculation: Calculate the specific signal using the basal (unstimulated) control:

ΔF=(RatiobasalRatiosample−Ratiobasal)×100 -

Curve Fitting: Plot the calculated ΔF (or interpolated cAMP concentration via a standard curve) against the log10 concentration of γ1 -MSH. Use a non-linear regression 4-parameter logistic (4PL) curve fit to determine the EC50 [4].

References

-

Principles of the HTRF cAMP Assay. Assay Guidance Manual - NCBI Bookshelf. [Link]

-

Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Molecular Devices.[Link]

-

HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. PMC.[Link]

-

Principles of the HTRF cAMP Assay. Anti-cAMP cryptate and d2-labeled... ResearchGate.[Link]

-

HTRF® package insert cAMP HiRange. Cisbio/Revvity.[Link]

-

Structural mechanism of calcium-mediated hormone recognition and Gβ interaction by the human melanocortin-1 receptor. PMC.[Link]

-

Identification of a novel specific small-molecule melanocortin-2-receptor antagonist. Bioscientifica.[Link]

-

Pro-resolving and anti-arthritic properties of the MC1 selective agonist PL8177. Frontiers.[Link]

-

Design of MC1R Selective γ-MSH Analogues with Canonical Amino Acids Leads to Potency and Pigmentation. Journal of Medicinal Chemistry - ACS Publications.[Link] 10.[D-Trp8]-gamma-melanocyte-stimulating hormone exhibits anti-inflammatory efficacy in mice bearing a nonfunctional MC1R (recessive yellow e/e mouse). PubMed.[Link]

-

Melanocortin Receptors as Novel Effectors of Macrophage Responses in Inflammation. Frontiers.[Link]

-

Gamma-MSH peptides in the pituitary: effects, target cells, and receptors. PubMed.[Link]

-

Molecular cloning and pharmacological characterization of porcine melanocortin-3 receptor. Journal of Endocrinology.[Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Melanocortin Receptors as Novel Effectors of Macrophage Responses in Inflammation [frontiersin.org]

- 4. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

- 5. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ec.bioscientifica.com [ec.bioscientifica.com]

- 10. Frontiers | Pro-resolving and anti-arthritic properties of the MC1 selective agonist PL8177 [frontiersin.org]

- 11. [D-Trp8]-gamma-melanocyte-stimulating hormone exhibits anti-inflammatory efficacy in mice bearing a nonfunctional MC1R (recessive yellow e/e mouse) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gamma-MSH peptides in the pituitary: effects, target cells, and receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. joe.bioscientifica.com [joe.bioscientifica.com]

Application Note: In Vivo Administration of γ1-MSH in Rat Models of Salt-Sensitive Hypertension

Target Audience: Cardiovascular researchers, in vivo pharmacologists, and peptide drug development scientists. Focus: Mechanistic rationale, model validation, and optimized in vivo protocols for γ1-MSH and its stable analogs.

Executive Overview & Mechanistic Rationale

Gamma-melanocyte-stimulating hormone (γ-MSH) is a highly conserved natriuretic peptide derived from the cleavage of proopiomelanocortin (POMC) in the pituitary neurointermediate lobe[1]. While α-MSH is primarily recognized for its central anorexigenic effects via the Melanocortin 4 Receptor (MC4R), γ-MSH exhibits a distinct physiological profile characterized by a strong binding affinity for the Melanocortin 3 Receptor (MC3R)[2].

In normal rodents, the ingestion of a high-sodium diet (HSD) triggers a compensatory doubling of plasma γ-MSH concentrations. This circulating γ-MSH binds to renal MC3Rs, stimulating urinary sodium excretion (natriuresis) and maintaining normotension[1]. Dysregulation of this axis—whether through genetic deletion of MC3R or pharmacological suppression of POMC processing—results in severe salt-sensitive hypertension[1][3]. Consequently, in vivo administration of γ-MSH or its stable analogs (e.g., NDP-γ-MSH) serves as a critical interventional tool to rescue normotension in deficient models[4].

The Central vs. Peripheral Paradox

When designing in vivo experiments, researchers must account for the dose- and route-dependent divergent effects of γ-MSH. Low-dose intravenous (IV) or chronic subcutaneous (SC) administration restores physiological plasma levels, inducing natriuresis and lowering mean arterial pressure (MAP)[5]. Conversely, high-dose IV injections or intracerebroventricular (ICV) administration trigger a central sympathetic pressor response, rapidly elevating both MAP and heart rate[6].

Figure 1: The γ-MSH/MC3R renal natriuretic signaling pathway and its pharmacological disruption.

Experimental Model Selection: The Bromocriptine-HSD Rat

To study the antihypertensive effects of γ-MSH, researchers require a model of endogenous γ-MSH deficiency. While Dahl salt-sensitive (DSS) rats exhibit dysregulated MC3R responses[7], the Bromocriptine-treated Sprague-Dawley rat provides a highly controlled, inducible model of γ-MSH deficiency[4].

Causality of the Model: The pituitary intermediate lobe is under tonic inhibitory control by dopaminergic neurons. Administering bromocriptine (a dopamine D2 receptor agonist) hyper-stimulates this inhibitory pathway, preventing the HSD-induced cleavage of POMC into γ-MSH[5]. This creates a functional peptide deficiency, leading to sodium retention and a reproducible rise in MAP within 4 to 7 days[4].

Methodologies and Protocols

The following protocols establish a self-validating system: baseline hemodynamics are recorded, the pathology is induced and verified against controls, and the therapeutic intervention is administered continuously to prevent confounding handling stress.

Protocol A: Induction of Salt-Sensitive Hypertension & Telemetry Setup

Continuous conscious monitoring is mandatory. Anesthetics like urethane or isoflurane depress central sympathetic drive, which severely confounds melanocortin-mediated cardiovascular responses[8].

-

Surgical Implantation (Day -7): Implant radiotelemetry transmitters (e.g., Data Sciences International) into the abdominal aorta of male Sprague-Dawley rats (250–300g) via the femoral artery. Allow 7 days for surgical recovery and baseline MAP/HR stabilization.

-

Dietary Intervention (Day 0): Transition the experimental cohort from a standard low-sodium diet (LSD; 0.07% NaCl) to a high-sodium diet (HSD; 8% NaCl)[5].

-

Pharmacological Knockdown (Day 0 to 14): Administer bromocriptine mesylate (5 mg/kg, IP) daily.

-

Validation Checkpoint: By Day 4, MAP in the Bromocriptine + HSD group should significantly diverge from the Vehicle + HSD control group, plateauing at ~135 mmHg by Day 7[4].

-

Protocol B: Chronic Administration via Micro-Osmotic Pumps

Native γ1-MSH has a short plasma half-life due to rapid proteolytic degradation. For chronic studies, the stable analog [Nle3, D-Phe6]-γ-MSH (NDP-γ-MSH) is required to maintain steady-state receptor activation[4].

-

Pump Preparation: Prime Alzet micro-osmotic pumps (e.g., Model 2002, 14-day delivery) with NDP-γ-MSH dissolved in sterile normal saline to deliver a continuous dose of 12 pmol/hour [4].

-

Implantation (Day 0): Concurrently with the initiation of the HSD and bromocriptine treatment, implant the primed pumps subcutaneously in the interscapular region under brief isoflurane anesthesia.

-

Metabolic Tracking: House rats in metabolic cages for 24-hour intervals on Days 3, 7, and 14 to collect urine. Quantify urinary sodium excretion ( UNaV ) via flame photometry or ion-selective electrodes to validate the natriuretic mechanism.

Protocol C: Acute Intravenous Infusion for Renal Clearance Studies

To assess acute renal hemodynamics (GFR, effective renal plasma flow) without the pressor artifacts of high-dose boluses, use a low-dose steady-state IV infusion[5].

-

Catheterization: Cannulate the jugular vein (for infusion) and the bladder (for precise urine collection).

-

Equilibration: Infuse a vehicle solution (normal saline with 2.5% BSA) at 10 μL/min for 30 minutes.

-

Physiological Replacement Infusion: Switch the infusate to deliver native γ1-MSH at 0.4 pmol/min . This specific rate restores plasma γ-MSH to the physiological levels normally seen in HSD-fed rats (~100 fmol/mL) without crossing the threshold into central sympathetic activation[5].

-

Monitoring: Record MAP continuously. A successful physiological infusion will lower MAP in hypertensive rats by ~20-25 mmHg within 30 minutes without inducing tachycardia[5].

Figure 2: In vivo experimental workflow for the Bromocriptine-HSD rat model.

Quantitative Data & Expected Outcomes

The following table synthesizes the expected hemodynamic and metabolic parameters based on validated in vivo studies utilizing the Bromocriptine-HSD model[4][5].

| Experimental Group (n=6-10) | Dietary Sodium | Intervention | Expected MAP (mmHg) at Day 14 | Plasma γ-MSH (fmol/mL) | Phenotype |

| Control (LSD) | 0.07% | Vehicle | 100 ± 4 | ~40 - 50 | Normotensive |

| Control (HSD) | 8.0% | Vehicle | 103 ± 3 | ~90 - 110 | Normotensive (Compensated) |

| Deficient (HSD) | 8.0% | Bromocriptine (5 mg/kg) | 132 ± 5 | ~40 - 50 | Salt-Sensitive Hypertension |

| Rescued (HSD) | 8.0% | Bromo + NDP-γ-MSH (12 pmol/h) | 101 ± 4 | N/A (Analog infused) | Rescued Normotension |

| Acute Rescue (HSD) | 8.0% | Bromo + γ-MSH IV (0.4 pmol/min) | 108 ± 5 | ~100 (Restored) | Acute BP Reduction |

Critical Parameters & Troubleshooting

-

Peptide Adsorption: γ-MSH peptides are highly prone to non-specific adsorption to plastic tubing and syringes. Correction: Always prepare peptide solutions in a vehicle containing a carrier protein, such as 2.5% Bovine Serum Albumin (BSA), to ensure accurate dosing[5].

-

Avoidance of α-MSH Cross-reactivity: Do not substitute α-MSH for γ-MSH in renal studies. Despite some in vitro affinity for MC3R, in vivo infusions of α-MSH fail to cause natriuresis or lower MAP in these models, proving that γ-MSH is the specific POMC-derived peptide responsible for sodium homeostasis[3][5].

-

Dose-Limiting Tachycardia: If acute IV administration results in a sudden spike in MAP and heart rate, the dose is too high. High concentrations of γ-MSH cross-activate central sympathetic pathways independent of MC3R/MC4R[2][6]. Reduce the infusion rate to strictly physiological levels (<0.5 pmol/min).

References

- Humphreys, M. H. (2004). Cardiovascular effects of melanocortins. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology.

- Chandramohan, G., et al. (2009). Role of gamma melanocyte-stimulating hormone-renal melanocortin 3 receptor system in blood pressure regulation in salt-resistant and salt-sensitive rats. Metabolism.

- D'Agostino, G., et al. (2021). Role of the Melanocortin System in the Central Regulation of Cardiovascular Functions. Frontiers in Physiology.

- Mayan, H., et al. (2003). Suppression of γ-Melanocyte–Stimulating Hormone Secretion Is Accompanied by Salt-Sensitive Hypertension in the Rat. Hypertension.

- Ni, Z., et al. (2003). Genetic disruption of γ-melanocyte–stimulating hormone signaling leads to salt-sensitive hypertension in the mouse. Journal of Clinical Investigation.

- Chu, X., et al. (1998). Cardiovascular and renal effects of gamma-MSH in spontaneously hypertensive and normotensive Wistar Kyoto rats. Peptides.

- Ni, Z., et al. (2007). Prevention of salt-induced hypertension by an analog of gamma-melanocyte-stimulating hormone in the rat. American Journal of Hypertension.

- Dunbar, J. C., et al. (2010). Neuropeptide Y and gamma-melanocyte stimulating hormone (γ-MSH) share a common pressor mechanism of action. Peptides.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Role of the Melanocortin System in the Central Regulation of Cardiovascular Functions [frontiersin.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Prevention of salt-induced hypertension by an analog of gamma-melanocyte-stimulating hormone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Cardiovascular and renal effects of gamma-MSH in spontaneously hypertensive and normotensive Wistar Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of gamma melanocyte-stimulating hormone-renal melanocortin 3 receptor system in blood pressure regulation in salt-resistant and salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

using transgenic mouse models to study Gamma1-MSH function.

Application Note: Utilizing Transgenic Mouse Models to Elucidate γ1 -MSH Function in Cardiovascular and Renal Homeostasis

Introduction & Scientific Rationale

γ1 -Melanocyte-Stimulating Hormone ( γ1 -MSH) is a highly conserved peptide cleaved from the pro-opiomelanocortin (POMC) precursor[1]. Unlike α -MSH, which primarily targets the Melanocortin-4 Receptor (MC4R) in the central nervous system to regulate satiety and energy expenditure, γ1 -MSH exhibits a distinct, high affinity for the Melanocortin-3 Receptor (MC3R)[2]. This γ1 -MSH/MC3R signaling axis is a critical, independent regulator of cardiovascular hemodynamics and renal sodium excretion (natriuresis)[3].

When mammals are subjected to a high-salt diet, POMC expression and subsequent γ -MSH secretion are upregulated to promote urinary sodium excretion, thereby preventing a pathological elevation in blood pressure[1]. To isolate and study these precise mechanisms, researchers rely on highly specific transgenic mouse models:

-

Pomc Knockout (KO) Mice : These mice lack all endogenous melanocortins, providing a biological "blank slate." Because they cannot synthesize endogenous γ -MSH, they develop severe salt-sensitive hypertension on a high-salt diet[4]. Administering exogenous γ1 -MSH to these mice allows researchers to study its isolated pharmacological effects without confounding compensatory mechanisms from endogenous peptides.

-

Mc3r KO Mice : These mice possess intact γ1 -MSH production but lack its primary functional receptor. Consequently, they also exhibit salt-sensitive hypertension[2]. Utilizing Mc3r KO mice is a critical self-validating step: it proves that the physiological effects of γ1 -MSH are strictly receptor-specific, as these mice will fail to respond to exogenous γ1 -MSH administration[1].

Experimental Workflow

The following workflow illustrates the logical progression from model selection to receptor validation, ensuring a robust experimental design.

Caption: Experimental workflow for assessing Gamma1-MSH function in transgenic mice.

Self-Validating Experimental Protocols

Protocol 1: Chronic Blood Pressure Monitoring via Radiotelemetry

Expertise & Causality : Traditional tail-cuff plethysmography induces severe restraint stress, triggering an endogenous catecholamine release that completely masks the subtle autonomic modulation induced by γ1 -MSH. Radiotelemetry is scientifically mandated for stress-free, continuous hemodynamic data acquisition[5].

Step-by-Step Methodology :

-

Anesthesia & Preparation : Anesthetize the mouse (Wild-Type, Pomc KO, or Mc3r KO) using isoflurane (2-3% induction, 1.5% maintenance). Place the subject on a temperature-controlled surgical pad.

-

Catheter Insertion : Isolate the left common carotid artery. Carefully insert the telemetry catheter (e.g., Data Sciences International, PA-C10) into the artery and advance the tip toward the aortic arch.

-

Transmitter Placement : Route the transmitter body subcutaneously to the right flank and secure it to the abdominal wall with non-absorbable sutures to prevent migration.

-

Recovery : Allow a minimum of 7 to 10 days for surgical recovery and the normalization of circadian blood pressure rhythms before initiating baseline recordings.

Protocol 2: Evaluating Natriuresis using Metabolic Cages

Expertise & Causality : Accurately quantifying the natriuretic properties of γ1 -MSH requires precise 24-hour urine collection. Mice must be acclimated to metabolic cages for at least 72 hours prior to the experiment to prevent stress-induced anuria or polydipsia, ensuring the integrity of the sodium excretion metrics[3].

Step-by-Step Methodology :

-

Acclimation : House mice individually in metabolic cages with ad libitum access to a standardized high-salt diet (e.g., 4% NaCl) and water for 3 days.

-

Baseline Collection : Collect 24-hour urine output. Centrifuge the samples to remove debris and quantify baseline sodium ( Na+ ) concentration using flame photometry or an ion-selective electrode.

-

γ1 -MSH Administration : Administer synthetic γ1 -MSH (e.g., 100 nmol/kg) via a pre-implanted intravenous (IV) jugular catheter.

-

Post-Treatment Collection : Collect urine continuously for the subsequent 24 hours. Compare total Na+ excretion against baseline measurements and vehicle-treated controls.

Protocol 3: Central vs. Peripheral Administration

Expertise & Causality : γ1 -MSH acts both centrally (modulating sympathetic nervous system outflow) and peripherally (exerting direct renal tubular effects)[5]. Intracerebroventricular (ICV) cannulation is required to isolate the centrally-mediated pressor response from the peripheral natriuretic response[1].

Step-by-Step Methodology :

-

Stereotaxic Surgery : Secure the anesthetized mouse in a stereotaxic frame. Drill a burr hole and implant a guide cannula into the lateral ventricle (Coordinates: AP -0.4 mm, ML +1.0 mm, DV -2.0 mm from bregma).

-

Infusion : Following a 7-day recovery, infuse γ1 -MSH (e.g., 1-5 nmol dissolved in 2 μ L artificial CSF) over 5 minutes using a microinfusion pump.

-

Monitoring : Immediately record real-time changes in Mean Arterial Pressure (MAP) and Heart Rate (HR) via the telemetry system.

Data Presentation & Expected Outcomes

The table below summarizes the expected physiological responses to exogenous γ1 -MSH infusion. The inclusion of Mc3r KO mice serves as a negative control, validating the causality of the MC3R signaling axis[1].

| Genotype | Treatment | Acute Hemodynamic Response (MAP/HR) | 24h Natriuretic Response (Urine Na+) | Phenotypic Interpretation |

| Wild-Type (WT) | Vehicle | Baseline | Baseline | Normal physiological baseline |

| Wild-Type (WT) | γ1 -MSH | Transient Increase / Tachycardia | Significant Increase | Intact MC3R signaling |

| Pomc KO | Vehicle | Normal to Low | Reduced (Salt-Sensitive) | Endogenous γ -MSH deficiency |

| Pomc KO | γ1 -MSH | Exaggerated Increase | Restored to WT levels | Pharmacological rescue of natriuretic function |

| Mc3r KO | Vehicle | Elevated (Salt-Sensitive) | Reduced | Endogenous MC3R deficiency |

| Mc3r KO | γ1 -MSH | No Response | No Response | Confirms MC3R-specific causality |

Mechanistic Signaling Pathway

The physiological effects observed in the transgenic models are driven by the following G-protein-coupled receptor (GPCR) cascade. γ1 -MSH binds to MC3R, activating Gs proteins, which stimulates adenylyl cyclase (AC) to produce cAMP, ultimately driving natriuresis[3].

Caption: Gamma1-MSH and MC3R signaling pathway mediating natriuresis and blood pressure.

References

-

Humphreys, M. H. (2004). Gamma-MSH, sodium metabolism, and salt-sensitive hypertension. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. URL:[Link]

-

do Carmo, J. M., da Silva, A. A., Wang, Z., et al. (2017). Role of the brain melanocortins in blood pressure regulation. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. URL:[Link]

-

Ni, X. P., Pearce, D., Butler, A. A., Cone, R. D., & Humphreys, M. H. (2003). Genetic disruption of gamma-melanocyte-stimulating hormone signaling leads to salt-sensitive hypertension in the mouse. Journal of Clinical Investigation. URL:[Link]

-

Gong, R. (2021). Melanocortin System in Kidney Homeostasis and Disease: Novel Therapeutic Opportunities. Frontiers in Physiology. URL:[Link]

-

Mistry, A. M., et al. (2013). The Natriuretic Mechanism of γ-Melanocyte-Stimulating Hormone. Cardiovascular & Hematological Agents in Medicinal Chemistry. URL:[Link]

Sources

- 1. Gamma-MSH, sodium metabolism, and salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Melanocortin System in Kidney Homeostasis and Disease: Novel Therapeutic Opportunities [frontiersin.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Michael Humphreys | UCSF Profiles [profiles.ucsf.edu]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Note: High-Resolution Cell Culture Assays for Evaluating Gamma1-MSH Pharmacology and MC3R Signaling

Introduction & Scientific Rationale

Gamma1-Melanocyte-stimulating hormone ( γ1 -MSH) is an endogenous peptide hormone produced through the post-translational processing of the proopiomelanocortin (POMC) precursor[1]. While α -MSH and β -MSH are widely recognized for their roles in pigmentation and energy homeostasis via the Melanocortin-4 Receptor (MC4R), γ1 -MSH exhibits a distinct pharmacological profile. It preferentially binds to the Melanocortin-3 Receptor (MC3R) and Melanocortin-1 Receptor (MC1R), showing virtually no affinity for MC4R or MC5R[1][2].

Because MC3R is highly expressed in the central nervous system and peripheral tissues (where it regulates cardiovascular function, sodium handling, and energy homeostasis)[3][4], studying γ1 -MSH requires robust, cell-based in vitro assays that can accurately capture G protein-coupled receptor (GPCR) activation.

MC3R is a classical Gαs -coupled GPCR. Upon γ1 -MSH binding, the receptor undergoes a conformational change that activates the Gαs protein, which in turn stimulates adenylyl cyclase (AC) to synthesize cyclic AMP (cAMP)[3][4]. This secondary messenger subsequently activates Protein Kinase A (PKA). To capture the full pharmacological profile of γ1 -MSH, researchers must measure both canonical G protein signaling (cAMP accumulation) and regulatory pathways (such as β -arrestin recruitment).

Caption: Gamma1-MSH binding to MC3R triggers Gαs-mediated adenylyl cyclase activation and cAMP synthesis.

Quantitative Data: Receptor Selectivity Profile

To design a self-validating assay, it is critical to use cell lines expressing the correct receptor subtype. The table below summarizes the binding affinities ( Ki ) of γ1 -MSH across human melanocortin receptors, demonstrating the necessity of utilizing hMC3R- or hMC1R-expressing cell lines for γ1 -MSH studies[1].

| Receptor Subtype | Primary Coupling | γ1 -MSH Binding Affinity ( Ki in μ M) | Physiological Relevance |

| MC1R | Gαs | ~0.025 | Skin pigmentation, anti-inflammatory responses |

| MC3R | Gαs | ~0.063 | Cardiovascular regulation, sodium excretion, energy balance |

| MC4R | Gαs | > 100 | Appetite regulation, sexual function |

| MC5R | Gαs | > 100 | Exocrine gland secretion |

Protocol 1: Intracellular cAMP Accumulation Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is the industry standard for measuring cAMP due to its high sensitivity and lack of wash steps. This protocol details the measurement of γ1 -MSH-induced cAMP accumulation in HEK293 cells stably expressing hMC3R.

Causality & Experimental Design

-

Serum Starvation: Removing fetal bovine serum (FBS) eliminates basal stimulation from undefined growth factors and hormones, reducing background noise and improving the signal-to-background ratio.

-

IBMX (3-isobutyl-1-methylxanthine): A broad-spectrum phosphodiesterase (PDE) inhibitor. Without IBMX, cellular PDEs would rapidly hydrolyze newly synthesized cAMP into AMP, preventing detectable accumulation[4].

-